molecular formula C5H14ClNO B1387006 2-Ethoxy-propylamine hydrochloride CAS No. 1184979-76-7

2-Ethoxy-propylamine hydrochloride

Cat. No.: B1387006
CAS No.: 1184979-76-7
M. Wt: 139.62 g/mol
InChI Key: AZBRERYHQCIIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Ethoxy-propylamine hydrochloride typically involves the reaction of 2-ethoxypropylamine with hydrochloric acid. The general synthetic route can be summarized as follows:

    Starting Material: 2-Ethoxypropylamine

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-propylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Halogenoalkanes, typically under heating conditions.

    Acid-Base Reactions: Hydrochloric acid or other strong acids for salt formation; bases like sodium hydroxide for free amine regeneration.

    Condensation Reactions: Aldehydes or ketones, often under acidic or basic conditions.

Major Products Formed

    Secondary and Tertiary Amines: Formed through nucleophilic substitution.

    Amine Salts: Formed through acid-base reactions.

    Imines or Schiff Bases: Formed through condensation reactions with carbonyl compounds.

Mechanism of Action

The mechanism of action of 2-Ethoxy-propylamine hydrochloride is primarily based on its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.

Comparison with Similar Compounds

2-Ethoxy-propylamine hydrochloride can be compared with other similar compounds, such as:

    Propylamine: A primary amine with similar reactivity but without the ethoxy group.

    Ethylamine: Another primary amine with a shorter carbon chain.

    Isopropylamine: A primary amine with a branched carbon chain.

The presence of the ethoxy group in this compound provides unique steric and electronic effects, making it distinct from these other amines .

Properties

IUPAC Name

2-ethoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-7-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBRERYHQCIIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-propylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-propylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-propylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-propylamine hydrochloride
Reactant of Route 5
2-Ethoxy-propylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-propylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.